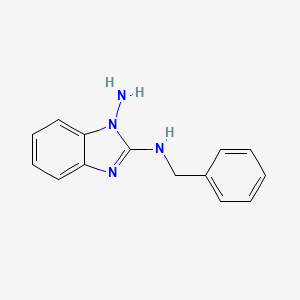

N~2~-benzyl-1H-benzimidazole-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzylbenzimidazole-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c15-18-13-9-5-4-8-12(13)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAEHDXUKWDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245820 | |

| Record name | N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120341-05-1 | |

| Record name | N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120341-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(Phenylmethyl)-1H-benzimidazole-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N^2^ Benzyl 1h Benzimidazole 1,2 Diamine

Classic Synthetic Routes to Benzimidazole-1,2-diamine Derivatives

The benzimidazole (B57391) core is a cornerstone in heterocyclic chemistry, and its synthesis has been achieved through several robust methods. These routes are often adaptable for producing a wide array of derivatives, including those with amino functionalities at the 1 and 2 positions.

One of the most direct and widely used methods for constructing the benzimidazole scaffold is the condensation of an o-phenylenediamine (B120857) with an aldehyde or ketone. iosrjournals.orgresearchgate.net This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or aromatization to yield the final benzimidazole product. iosrjournals.org The versatility of this method lies in the commercial availability of a vast range of substituted o-phenylenediamines and aldehydes, allowing for diverse functionalization. iosrjournals.orgresearchgate.net

Various catalysts and reaction conditions have been developed to promote this transformation efficiently and under mild conditions. nih.govnih.gov Lewis acids, Brønsted acids, and various metal catalysts have been successfully employed. nih.goveijppr.com For instance, catalysts like erbium(III) triflate (Er(OTf)3) under microwave irradiation have been shown to produce 1,2-disubstituted benzimidazoles in excellent yields under solvent-free conditions. nih.gov Similarly, p-toluenesulfonic acid has been used effectively under solvent-free grinding conditions. nih.gov The choice of solvent and catalyst can influence the selectivity, particularly in cases where N-substituted o-phenylenediamines are used, directing the formation of 1,2-disubstituted products. iosrjournals.orgnih.gov

Table 1: Catalysts and Conditions for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes

| Catalyst | Conditions | Yield Range | Reference |

|---|---|---|---|

| Er(OTf)₃ | Microwave, Solvent-free | 86-99% | nih.gov |

| p-Toluenesulfonic acid | Grinding, Solvent-free | High | nih.gov |

| MgCl₂·6H₂O | Not specified | High | nih.gov |

| Trifluoroacetic acid | Ethanol (B145695)/Water, RT | Good | eijppr.com |

The Phillips condensation, a foundational method, involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, nitriles, or orthoesters). eijppr.comniscpr.res.inconnectjournals.com This reaction is typically carried out under acidic conditions, often with heating in 4N HCl, to facilitate the dehydration and cyclization needed to form the imidazole (B134444) ring. eijppr.comniscpr.res.in The use of orthoesters, in the presence of a catalyst like ZrOCl2·8H2O, provides a mild and efficient one-pot synthesis of 2-substituted benzimidazoles. eijppr.com

This approach is particularly useful for introducing a variety of substituents at the C2 position of the benzimidazole ring, depending on the carboxylic acid derivative used. researchgate.net For example, reacting o-phenylenediamine with formic acid yields the parent 1H-benzimidazole, while other carboxylic acids provide 2-alkyl or 2-aryl derivatives. researchgate.net While effective, these methods can require harsh conditions like high temperatures or strong acids. connectjournals.com

Table 2: Reagents for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent Type | Example Reagent | Conditions | Reference |

|---|---|---|---|

| Carboxylic Acid | 4-Aminobenzoic Acid | Polyphosphoric acid, 220°C | researchgate.net |

| Carboxylic Acid | Formic Acid | ZnO Nanoparticles, 70°C | researchgate.net |

| Orthoester | Triethyl orthoformate | ZrCl₄, SnCl₄, etc. | researchgate.net |

More contemporary methods involve the oxidative cyclization of intermediates formed from o-phenylenediamines. These strategies often offer milder reaction conditions and can proceed without the need for pre-formed carboxylic acids or aldehydes as the C1 source. In one such approach, D-glucose has been identified as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water. acs.orgresearchgate.net This reaction proceeds via an oxidative cyclization strategy, providing excellent yields. acs.org

Another powerful technique is the metal-free oxidative C-N coupling. This can be achieved between the sp³ C-H bond of an N¹-alkyl-1,2-phenylenediamine and the adjacent free N-H group, using oxygen and a catalyst like TEMPO. organic-chemistry.org Various oxidants, including hypervalent iodine reagents, hydrogen peroxide, and molecular iodine, have been utilized to facilitate the cyclization of intermediates formed in situ from o-phenylenediamines and other precursors like aldehydes or amines. organic-chemistry.orgnih.gov These methods are part of a growing field of C-H amination and activation strategies that provide efficient access to the benzimidazole core. organic-chemistry.orgnih.gov

Targeted Synthesis of N^2^-benzyl-1H-benzimidazole-1,2-diamine

The specific synthesis of N^2^-benzyl-1H-benzimidazole-1,2-diamine requires a more tailored approach than the general methods described above. The key challenges are the introduction of the amino group at the N1 position and the selective benzylation of the exocyclic amino group at the C2 position.

A logical synthetic strategy involves the preparation of key precursors that already contain some of the required structural elements. One common precursor for N-substituted benzimidazoles is a selectively N-alkylated o-phenylenediamine. The N-alkylation of o-phenylenediamine with benzyl (B1604629) alcohol can be achieved using various transition metal-based catalysts in a "hydrogen borrowing" methodology. researchgate.net This would yield N-benzyl-o-phenylenediamine, a crucial intermediate.

Alternatively, a widely used starting material for 2-aminobenzimidazole (B67599) derivatives is 1H-benzo[d]imidazol-2-amine itself. connectjournals.com This compound can be synthesized through the cyclization of o-phenylenediamine with cyanogen (B1215507) bromide. Once formed, this precursor provides a nucleophilic exocyclic amino group at the C2 position, which is a prime target for subsequent functionalization.

Starting from 1H-benzo[d]imidazol-2-amine, the introduction of the benzyl group onto the 2-amino moiety can be achieved. However, this reaction must be carefully controlled to favor N^2^-alkylation over N^1^-alkylation. A general procedure for N-substitution involves reacting the benzimidazole derivative with an alkyl halide, such as benzyl chloride, in the presence of a base like sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). niscpr.res.inconnectjournals.com This method has been successfully used to prepare 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com To achieve the desired N^2^-benzylation, one might first need to protect the N1 position before carrying out the benzylation, followed by a deprotection step.

A more direct, albeit challenging, route could involve a multi-component reaction. For instance, a copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, a terminal alkyne, and tosyl azide (B81097) has been developed to produce 1,2-disubstituted benzimidazoles. nih.gov While this specific reaction yields a different substitution pattern, it highlights the potential for designing a one-pot synthesis where precursors could be chosen to specifically assemble the N^2^-benzyl-1H-benzimidazole-1,2-diamine structure.

A plausible, though not explicitly documented, pathway would be the synthesis of a 1-amino-1H-benzo[d]imidazol-2-amine precursor, followed by selective benzylation at the more nucleophilic N^2 position. The synthesis of N-amino heterocycles is a known transformation, and subsequent selective alkylation would be the key final step.

Advanced and Sustainable Synthetic Protocols

The synthesis of benzimidazole derivatives, including N2-benzyl-1H-benzimidazole-1,2-diamine, has evolved significantly with the adoption of advanced and sustainable protocols. These methods prioritize environmental friendliness, efficiency, and selectivity, moving away from classical procedures that often involve harsh conditions and generate substantial waste.

Green Chemistry Approaches (e.g., Microwave-Assisted Synthesis, Ultrasound, Solvent-Free Conditions)

Green chemistry principles are at the forefront of modern synthetic strategies for benzimidazole scaffolds. These approaches focus on reducing reaction times, minimizing solvent use, and lowering energy consumption.

Microwave-Assisted Synthesis: This technique has revolutionized the synthesis of benzimidazole derivatives by dramatically reducing reaction times and improving yields. nih.gov Conventional heating methods that require 6 to 12 hours can be completed in just 10 to 15 minutes under microwave irradiation, with yields often increasing from a range of 75-93% to 90-99%. nih.gov For instance, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions using a Lewis acid catalyst can achieve quantitative yields (above 96%) in as little as 5 to 10 minutes. mdpi.com This efficiency is a significant advantage for producing complex structures like N2-benzyl-1H-benzimidazole-1,2-diamine. nih.govmdpi.com The combination of microwave activation with solvent-free conditions represents a particularly green and efficient route. mdpi.commdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry offers another green alternative to conventional heating. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation. researchgate.net This method has been successfully applied to the synthesis of 2-substituted and 1,2-disubstituted benzimidazole derivatives, often resulting in high yields, shorter reaction times, and milder conditions. researchgate.netresearchgate.net Some protocols are performed in greener solvents like water or ethanol/water mixtures, and can even proceed without a catalyst, simplifying the workup procedure. researchgate.netresearchgate.net For example, 2-arylbenzimidazole derivatives have been prepared via an ultrasound-assisted cyclocondensation reaction, highlighting the method's utility. nih.gov

Solvent-Free Conditions: Eliminating organic solvents is a key goal of green chemistry, as it reduces hazardous waste and environmental impact. nih.gov Solvent-free, or "dry media," reactions can be conducted using only the reactants, sometimes with a solid support or catalyst. nih.gov These reactions are often facilitated by microwave or ultrasound irradiation. mdpi.comnih.gov The synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (91-99%) in just 5 minutes under solvent-free microwave conditions, demonstrating a valid and environmentally conscious synthetic process. mdpi.com This approach is highly applicable for the efficient and clean production of benzimidazole derivatives. mdpi.comnih.gov

Table 1: Comparison of Green Synthesis Methods for Benzimidazole Derivatives

| Method | Typical Conditions | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Microwave-Assisted | Solvent-free or minimal solvent, often with a catalyst. mdpi.comscispace.com | 5-15 minutes nih.govmdpi.com | 90-99% nih.gov | Rapid heating, reduced side reactions, high yields. |

| Ultrasound-Assisted | Aqueous media or green solvents, can be catalyst-free. researchgate.netresearchgate.net | Shorter than conventional methods. researchgate.net | Good to excellent. researchgate.net | Enhanced reactivity, mild conditions, economic. |

| Solvent-Free | Reactants mixed directly, often with grinding or irradiation. nih.govnih.gov | Varies, can be very short (e.g., 5 min). mdpi.com | High to quantitative. mdpi.com | Eliminates solvent waste, simplifies purification. |

Catalytic Methodologies in Benzimidazole Formation

Catalysis is central to the efficient synthesis of the benzimidazole ring. Modern methodologies employ a diverse range of catalysts to improve reaction rates, selectivity, and sustainability, which would be applicable to the formation of N2-benzyl-1H-benzimidazole-1,2-diamine.

Lewis acids are effective catalysts for the condensation reaction that forms the benzimidazole ring. researchgate.net They activate the carbonyl group of an aldehyde or carboxylic acid derivative, facilitating the cyclization with an o-phenylenediamine precursor. A variety of Lewis acids, including ZrCl₄, SnCl₄·5H₂O, TiCl₄, and HfCl₄, have demonstrated high catalytic activity. researchgate.net

Notably, Erbium triflate (Er(OTf)₃) has emerged as a highly efficient, commercially available, and recyclable catalyst. mdpi.comnih.gov When used in catalytic amounts (e.g., 1 mol%), Er(OTf)₃ can promote the synthesis of 1,2-disubstituted benzimidazoles under mild, solvent-free microwave conditions, leading to excellent yields (86-99%) in very short reaction times. mdpi.commdpi.com This methodology's efficiency and adherence to green chemistry principles make it a powerful tool for benzimidazole synthesis. nih.gov

Table 2: Selected Lewis Acid Catalysts in Benzimidazole Synthesis

| Lewis Acid Catalyst | Reaction Conditions | Typical Yield | Reference |

|---|---|---|---|

| Er(OTf)₃ | Microwave, Solvent-Free, 5 min | 91-99% | mdpi.com |

| ZrCl₄ | Reflux | High | researchgate.net |

| SnCl₄·5H₂O | Reflux | High | researchgate.net |

| BF₃·Et₂O | Reflux | High | researchgate.net |

To overcome the limitations of classical condensation, which can lead to mixtures of regioisomers, transition-metal-catalyzed amination offers a more precise strategy for constructing the benzimidazole ring. mdpi.com This approach allows for the regiospecific formation of N-substituted benzimidazoles. Catalytic systems based on palladium, copper, nickel, iron, and cobalt have been successfully employed for this type of C-N cross-coupling reaction. mdpi.com

For example, a copper-catalyzed three-component reaction of an N-(2-aminophenyl)benzamide, a terminal alkyne, and tosylazide has been developed to produce 1,2-substituted benzimidazoles. nih.gov Furthermore, manganese(I) complexes have been shown to catalyze the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively yield 2-substituted and 1,2-disubstituted benzimidazoles. acs.org These methods provide a sophisticated and controlled route to complex benzimidazole structures.

The use of nanocatalysts represents a significant advancement in the synthesis of benzimidazoles, combining the benefits of heterogeneous catalysis with high reactivity. researchgate.net Nanoparticles offer a large surface area, leading to enhanced catalytic activity, and their heterogeneous nature allows for easy recovery and recycling, which aligns with green chemistry principles. nih.govnih.gov

A wide array of nanocatalysts have been successfully utilized for the condensation of o-phenylenediamines with aldehydes or other precursors. nih.gov These include:

Metal Oxide Nanoparticles: Zinc oxide (ZnO-NPs), tin(IV) oxide (SnO₂-NPs), and iron(III) oxide (nano-Fe₂O₃) have been used effectively, often under solvent-free or aqueous conditions, providing high yields and short reaction times. kashanu.ac.irrsc.org

Composite Nanocatalysts: Materials like cobalt nanocomposites (CoOx@NC-800) and nano-Ni(II)/Y zeolite have been shown to be robust and reusable catalysts for the one-pot synthesis of benzimidazoles. nih.gov

Silica-Supported Nanocatalysts: Nickel-decorated SBA-15 (a mesoporous silica) has been employed for the construction of 2-aryl-substituted benzimidazoles. nih.gov

These nanocatalyst-driven methods often feature mild reaction conditions, simple workup procedures, and excellent product yields, making them highly attractive for sustainable chemical production. kashanu.ac.irrsc.org

Deep eutectic solvents (DESs) are emerging as revolutionary green solvents in organic synthesis. nih.gov A DES is a mixture of two or more compounds that, at a specific molar ratio, form a eutectic with a melting point much lower than the individual components. nih.gov In the synthesis of benzimidazoles, DESs can act as both the reaction medium and the catalyst, eliminating the need for external solvents and catalysts. nih.govresearchgate.net

One notable example involves using a DES formed from choline (B1196258) chloride (ChCl) and the reactant o-phenylenediamine (o-PDA) itself. nih.gov This "active" DES facilitates the selective synthesis of 2-substituted or 1,2-disubstituted benzimidazoles upon reaction with aldehydes at elevated temperatures (e.g., 80°C). nih.gov Another effective system uses a DES made from ZrOCl₂·8H₂O and urea, which shows excellent catalytic activity. researchgate.net The use of DESs offers significant advantages in terms of sustainability, reaction yield, and simplified product work-up. nih.govresearchgate.net

Regioselective Synthesis and Control in Diamine Functionalization

The regioselective functionalization of the 1,2-diamine system in benzimidazoles is a nuanced process, governed by the differential reactivity of the endocyclic and exocyclic nitrogen atoms. Achieving selective benzylation at the N²-position while maintaining a primary amine at the N¹-position requires a carefully designed synthetic strategy. This often involves a multi-step approach, leveraging protecting groups or exploiting the inherent differences in the nucleophilicity of the two amino groups under specific reaction conditions.

A plausible and commonly employed strategy for the synthesis of N-substituted 2-aminobenzimidazoles involves the initial construction of the benzimidazole ring followed by selective N-functionalization. In the context of N²-benzyl-1H-benzimidazole-1,2-diamine, a potential synthetic pathway commences with the preparation of 1,2-diaminobenzimidazole. This can be achieved through methods such as the cyclization of N-acethydrazido-anilines with cyanogen bromide or the amination of 2-aminobenzimidazoles using reagents like hydroxylamine-O-sulfonic acid. tandfonline.com

With the 1,2-diaminobenzimidazole core in hand, the critical step is the regioselective introduction of the benzyl group onto the exocyclic N²-amino group. Direct benzylation of 1,2-diaminobenzimidazole with benzyl halide would likely result in a mixture of N¹-benzylated, N²-benzylated, and potentially di-benzylated products due to the comparable nucleophilicity of the two amino groups. Therefore, a protecting group strategy is often indispensable to ensure the desired regioselectivity.

One potential approach involves the selective protection of the more sterically accessible or more reactive amino group. For instance, the endocyclic N¹-amino group could be selectively protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The introduction of the Boc group can be achieved under standard conditions, for example, using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The bulkiness of the Boc group would sterically hinder the N¹-position, thereby directing the subsequent benzylation to the exocyclic N²-amino group.

The N²-benzylation of the N¹-protected intermediate can then be carried out using benzyl bromide or a similar benzylating agent in the presence of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). Following the successful introduction of the benzyl group at the N²-position, the final step would be the deprotection of the N¹-amino group. The Boc group can be readily removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the target compound, N²-benzyl-1H-benzimidazole-1,2-diamine.

The table below outlines a representative, hypothetical reaction scheme for the regioselective synthesis of N²-benzyl-1H-benzimidazole-1,2-diamine, with plausible reaction conditions and expected yields based on similar transformations reported in the literature.

Table 1: Hypothetical Reaction Scheme for Regioselective Synthesis

| Step | Reactant | Reagent and Conditions | Product | Representative Yield (%) |

|---|---|---|---|---|

| 1 | 1,2-Diaminobenzimidazole | (Boc)₂O, Triethylamine, CH₂Cl₂, rt, 12h | N¹-Boc-1,2-diaminobenzimidazole | 85-95 |

| 2 | N¹-Boc-1,2-diaminobenzimidazole | Benzyl bromide, NaH, DMF, 0 °C to rt, 6h | N¹-Boc-N²-benzyl-1,2-diaminobenzimidazole | 70-85 |

An alternative approach to control regioselectivity involves leveraging the inherent differences in the pKa values and nucleophilicity of the two amino groups. The endocyclic N¹-amino group is generally considered to be part of an amidine-like system and may exhibit different reactivity compared to the exocyclic N²-amino group. By carefully selecting the base and reaction temperature, it might be possible to achieve selective deprotonation and subsequent benzylation of one amino group over the other. However, this approach often requires extensive optimization of reaction conditions to achieve high regioselectivity and may be less reliable than a protecting group strategy.

Furthermore, catalyst-controlled C-N coupling reactions have emerged as a powerful tool for the selective functionalization of molecules with multiple nucleophilic sites. While direct application to 1,2-diaminobenzimidazole is not widely reported, studies on the chemoselective N-arylation of 2-aminobenzimidazoles have shown that the choice of catalyst system (e.g., Palladium-based vs. Copper-based) can direct the arylation to either the exocyclic amino group or the endocyclic nitrogen atom. This principle could potentially be extended to the regioselective benzylation of 1,2-diaminobenzimidazole, where a specific catalyst might favor the formation of the N²-benzylated product.

The table below summarizes the influence of different catalyst systems on the N-arylation of 2-aminobenzimidazoles, which could serve as a conceptual basis for developing a regioselective benzylation method.

Table 2: Catalyst-Dependent Regioselectivity in N-Arylation of 2-Aminobenzimidazoles

| Catalyst System | Major Product | Position of Functionalization |

|---|---|---|

| Palladium-based (e.g., Pd(OAc)₂/ligand) | N-Aryl-2-aminobenzimidazole | Exocyclic Amino Group (N²) |

Chemical Reactivity and Transformation Chemistry of N^2^ Benzyl 1h Benzimidazole 1,2 Diamine

Cyclization and Ring-Closure Reactions Leading to Benzimidazole (B57391) Derivatives

The most prominent reaction of N²-benzyl-1H-benzimidazole-1,2-diamine is its cyclization to form 1,2-disubstituted benzimidazoles. This transformation is typically achieved through condensation with carbonyl compounds, most notably aldehydes. The reaction involves the nucleophilic attack of the amino groups on the aldehyde's carbonyl carbon, followed by cyclization and subsequent aromatization to yield the stable benzimidazole core. nih.govresearchgate.net

The general mechanism proceeds through the initial formation of an unstable intermediate, benzimidazoline, via the removal of one water molecule. This is followed by an oxidation step where two hydrogen atoms are removed to furnish the final 2-substituted benzimidazole derivative. tandfonline.com A proposed pathway for the formation of 1,2-disubstituted benzimidazoles from N-substituted o-phenylenediamines and aldehydes involves the initial reaction of the more nucleophilic primary amine with the aldehyde to form a Schiff base (imine). This is followed by an intramolecular nucleophilic attack by the secondary amine on the imine carbon, and subsequent aromatization to the benzimidazole ring.

Various catalytic systems have been developed to promote this cyclization efficiently. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to be an effective catalyst for the synthesis of 1-benzyl-2-aryl-benzimidazoles from N-benzyl-o-phenylenediamine and various substituted benzaldehydes under microwave irradiation and solvent-free conditions. nih.gov This method provides excellent yields for aldehydes containing both electron-donating and electron-withdrawing groups. nih.gov Similarly, copper(II) acetate in dimethyl sulfoxide (DMSO) at elevated temperatures facilitates a cascade reaction between N-substituted 1,2-phenylenediamines and benzaldehydes, leading to 1,2-disubstituted benzimidazoles. acs.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have also been employed as a heterogeneous catalyst for the selective synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes under mild conditions. nih.gov

The choice of reactants and reaction conditions can influence the final product. For example, reacting N-benzyl-o-phenylenediamine with one equivalent of an aldehyde selectively yields the 1-benzyl-2-substituted-benzimidazole. nih.govmdpi.com

Table 1: Catalytic Systems for Cyclization of N-benzyl-o-phenylenediamine with Aldehydes

| Catalyst System | Aldehyde Substrate | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Er(OTf)₃ (1 mol%) | Benzaldehyde | Microwave, 60°C, 5-10 min | 1-benzyl-2-phenyl-1H-benzimidazole | 99 | nih.gov |

| Er(OTf)₃ (1 mol%) | p-Methylbenzaldehyde | Microwave, 60°C, 5-10 min | 1-benzyl-2-(p-tolyl)-1H-benzimidazole | 98 | nih.gov |

| Er(OTf)₃ (1 mol%) | p-Methoxybenzaldehyde | Microwave, 60°C, 5-10 min | 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole | 98 | nih.gov |

| Cu(OAc)₂ (0.3 equiv) | Benzaldehyde | DMSO, 150°C, 10 h | 1,2-diphenyl-1H-benzo[d]imidazole | 69-81 (general) | acs.org |

| Au/TiO₂ (1 mol% Au) | Aromatic aldehydes | CHCl₃:MeOH, 25°C, 2 h | 2-Aryl-benzimidazoles | High | nih.gov |

Derivatization Strategies at the Benzimidazole Nitrogen Atoms (N1)

While cyclization is the primary transformation, derivatization of the nitrogen atoms of N²-benzyl-1H-benzimidazole-1,2-diamine, particularly the primary amino group (which becomes N1 in the resulting benzimidazole), can be achieved prior to ring closure. This allows for the introduction of various substituents onto the benzimidazole scaffold.

N-alkylation of o-phenylenediamines can be accomplished using alcohols in a "hydrogen borrowing" methodology. This process involves the use of a catalyst to oxidize the alcohol to an aldehyde in situ, which then reacts with the amine to form an imine. The imine is subsequently reduced by the catalyst, which had previously abstracted hydrogen, to yield the N-alkylated product. For instance, the N-alkylation of o-phenylenediamine with substituted benzyl (B1604629) alcohols can be achieved using specific catalysts, leading to N-substituted o-phenylenediamines. researchgate.net

Furthermore, the primary amino group of N²-benzyl-1H-benzimidazole-1,2-diamine can undergo reactions typical of aromatic amines. For example, it can be acylated with reagents like benzoyl chloride. In a general procedure for benzoylation, the amine is dissolved in a sodium hydrogen carbonate solution, and benzoyl chloride is added. The reaction proceeds with the evolution of carbon dioxide, and upon acidification, the N-benzoyl derivative can be isolated. japsonline.com Such derivatization prior to cyclization offers a route to a wider array of substituted benzimidazoles.

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of N²-benzyl-1H-benzimidazole-1,2-diamine is dictated by the nucleophilic character of the amino groups and the electrophilic substitution potential of the aromatic rings.

Nucleophilic Reactivity: The lone pairs of electrons on the nitrogen atoms of the primary and secondary amino groups make them strong nucleophiles. This is most evident in the cyclization reactions with aldehydes, where the amino groups attack the electrophilic carbonyl carbon. researchgate.net The primary amine is generally more reactive towards electrophiles than the secondary N-benzyl amine due to less steric hindrance. The nucleophilic nature of amines is also demonstrated in their reactions with other electrophiles, such as in N-alkylation and N-acylation reactions. researchgate.netjapsonline.com For instance, benzylamine readily undergoes nucleophilic addition to electron-deficient double bonds. bohrium.com

Electrophilic Reactivity: The benzene (B151609) ring of the o-phenylenediamine moiety is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating amino groups. The -NH₂ and -NH-benzyl groups are ortho, para-directing activators. uci.edu This means that electrophiles will preferentially attack the positions ortho and para to these amino groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The presence of two activating groups enhances the electron density of the ring, making it more susceptible to electrophilic attack compared to benzene itself. uci.edu The benzyl group's phenyl ring can also undergo electrophilic substitution, although it is less activated than the diamine-substituted ring.

The interplay between these reactivity modes allows for a range of synthetic transformations, enabling the functionalization of both the nitrogen atoms and the aromatic core of the molecule.

Stability and Degradation Pathways Under Various Chemical Conditions

N²-benzyl-1H-benzimidazole-1,2-diamine, like other o-phenylenediamines, is susceptible to oxidation. Aromatic diamines can be sensitive to air and light, often darkening upon exposure due to the formation of colored oxidation products. nih.gov The technical grade of o-phenylenediamine is often described as brownish-yellow crystals, indicating some level of oxidation. nih.gov This suggests that N²-benzyl-1H-benzimidazole-1,2-diamine should be stored under an inert atmosphere and protected from light to maintain its purity.

Under acidic conditions, the amino groups can be protonated to form ammonium salts. While this can increase solubility in aqueous media, it deactivates the aromatic ring towards electrophilic substitution. Strong acidic conditions and high temperatures can promote cyclization reactions with carboxylic acids to form benzimidazoles. researchgate.net

A potential degradation pathway for N²-benzyl-1H-benzimidazole-1,2-diamine involves the cleavage of the N-benzyl bond. This debenzylation can be achieved under various conditions, such as catalytic hydrogenation. For example, palladium-on-carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) are common catalysts for the hydrogenolysis of N-benzyl groups. nih.gov The reaction is often facilitated by the presence of an acid, such as acetic acid. nih.gov This process would lead to the formation of o-phenylenediamine and toluene.

The stability of the compound is also relevant in the context of its synthetic applications. For instance, in reactions involving strong bases like butyllithium, deprotonation can occur at the N-H bond and potentially at the benzylic C-H position, leading to lithiated intermediates that can undergo further reactions. nih.gov The stability of such intermediates is crucial for controlling the reaction outcome.

Advanced Structural Characterization and Spectroscopic Insights

Single-Crystal X-ray Diffraction Analysis of N²-benzyl-1H-benzimidazole-1,2-diamine and its Derivatives

The molecular structure of N-benzyl benzimidazole (B57391) derivatives is characterized by a nearly planar benzimidazole core. nih.govnih.gov In the case of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is reported to be essentially planar, with a maximum deviation of 0.035 (2) Å. nih.gov A significant conformational feature is the orientation of the N-substituted benzyl (B1604629) group relative to the benzimidazole plane. The dihedral angle between the imidazole (B134444) ring and the attached benzyl ring is 85.77 (4)°, indicating they are nearly perpendicular to each other. nih.govnih.gov This perpendicular arrangement minimizes steric hindrance.

In more complex derivatives, such as 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, the benzimidazole system also remains essentially flat. nih.gov The dihedral angle between the benzimidazole core and the 2-aryl substituent is influenced by the N-substituent. For instance, the angle between the 4-hexyloxyphenyl ring and the benzimidazole system is 38.67 (6)° in the N-benzyl derivative. nih.gov The conformation of appended alkyl chains can also vary; for example, a hexyloxy chain was found to adopt a gauche conformation in one derivative. nih.goviucr.org

Table 1: Selected Crystallographic Parameters for 1-Benzyl-1H-benzimidazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

Data sourced from reference nih.gov.

The supramolecular architecture of N-benzyl benzimidazole derivatives is governed by a combination of non-covalent interactions. In derivatives lacking an N-H proton for classical hydrogen bonding, such as 1-benzyl-1H-benzimidazole, the crystal packing is stabilized by weaker interactions. Molecules are linked into chains by C—H⋯N hydrogen bonds. nih.govnih.gov Furthermore, C—H⋯π interactions involving the six-membered rings of both the benzimidazole and benzyl moieties contribute to the stability of the packing. nih.govnih.gov

For benzimidazole derivatives that do possess an N-H group, strong intermolecular N—H⋯N hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. nih.gov In the crystal structure of 2-(4-hexyloxyphenyl)-1H-benzimidazole, molecules are assembled into chains via N—H⋯N bonds. nih.gov In N-substituted derivatives where classical hydrogen bonding is absent, C—H⋯π contacts and π–π stacking interactions become crucial in defining the crystal packing. nih.goviucr.org For example, in 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, the packing is influenced by π–π stacking interactions between the phenyl and benzimidazole rings of adjacent molecules, as well as van der Waals forces between the aliphatic chains. nih.goviucr.org

Table 2: Hydrogen Bond Geometry for 1-Benzyl-1H-benzimidazole

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C10—H10B⋯N2 | 0.99 | 2.50 | 3.4890 (14) | 173 |

| C7—H7⋯Cg1 | 0.95 | 2.66 | 3.5220 (1) | 151 |

| C13—H13⋯Cg2 | 0.95 | 2.80 | 3.5660 (3) | 139 |

Cg1 and Cg2 are the centroids of the benzyl and benzene (B151609) rings, respectively. Data sourced from reference nih.gov.

Detailed Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for confirming the structures of synthesized benzimidazole derivatives and for understanding their electronic and bonding characteristics. nih.gov

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of N-benzyl benzimidazole derivatives. The chemical shifts of protons and carbons are sensitive to the electronic environment, providing key information about the molecular structure. beilstein-journals.orgugm.ac.id

In the ¹H NMR spectrum of 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole, the benzyl methylene (B1212753) protons (CH₂) appear as a characteristic singlet around 5.44-5.48 ppm in CDCl₃. nih.gov The aromatic protons of the benzimidazole and benzyl rings typically resonate in the region of 7.00-7.90 ppm. nih.gov The introduction of a substituent on the nitrogen atom complicates the spectra by lowering the symmetry of the benzimidazole moiety, resulting in more complex and overlapping signals compared to their N-H counterparts. nih.gov

¹³C NMR spectra provide further structural confirmation. For benzimidazolium salts, the characteristic NCHN carbon signal can be found between 143.2 and 152.2 ppm. nih.gov In a study of 2-benzyl-1H-benzimidazole (bendazole), where tautomerism is possible, NMR was crucial for assigning the signals of the tautomeric positions (C4/C7, C5/C6, and C3a/C7a). beilstein-journals.org Theoretical calculations (GIAO/DFT) are often used in conjunction with experimental data to achieve unambiguous signal assignment. beilstein-journals.org

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in a Benzyl Benzimidazole Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (Alkyl Chain) | 0.86-1.86 | m |

| H (OCH₂) | 4.00 | t |

| H (N-CH₂) | 5.48 | s |

| H (Aromatic) | 6.92-7.86 | m |

Data for 1-benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole in CDCl₃. Sourced from reference nih.gov. m = multiplet, t = triplet, s = singlet.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers detailed information about the functional groups and bonding within a molecule. For benzimidazole derivatives, characteristic vibrational bands can be assigned to specific molecular motions. researchgate.net

The IR spectra of benzimidazoles show characteristic C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹. mdpi.com For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these were observed in the range of 3123-3009 cm⁻¹. mdpi.com The asymmetric and symmetric stretching modes of the methylene (CH₂) bridge appear in the 2900-3000 cm⁻¹ region. mdpi.com The C=N stretching vibration of the imidazole ring is a key identifier, often found in the 1470–1480 cm⁻¹ range. researchgate.net The broadening of the N-H stretching band (around 3400 cm⁻¹) in N-unsubstituted benzimidazoles suggests the presence of intermolecular hydrogen bonding. researchgate.net

Table 4: Selected FT-IR Vibrational Frequencies (cm⁻¹) and Assignments for a Benzimidazole Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3123-3039 | Aromatic C-H Stretching |

| 2919, 2858 | Methylene (CH₂) Stretching |

| 1470-1480 | C=N Stretching (Benzimidazole) |

| 1600-1450 | C=C Aromatic Ring Stretching |

Assignments based on data for related benzimidazole structures. researchgate.netmdpi.com

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the conjugated system. nih.gov

The UV-visible spectrum of benzimidazole generally shows absorption bands around 243, 249, 278, and 284 nm, which are attributed to π→π* transitions. nih.gov N-alkylation can lead to a bathochromic (red) shift in these absorptions. This shift is likely due to an increase in the conjugation of the chromophore, where σ-electrons of the alkyl C-H bonds may participate in resonance with the benzimidazole ring through hyperconjugation. nih.gov For example, novel benzimidazolium salts have been shown to absorb UV light at approximately 275 nm. nih.gov The study of a compound's UV-Vis spectrum in different solvents can also provide insight into the nature of the electronic transitions and solute-solvent interactions. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. biointerfaceresearch.comresearchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized geometries, electronic distributions, and spectroscopic features. biointerfaceresearch.comnih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity and polarizability. unl.pt

For analogous benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across the fused ring and its substituents. The introduction of a benzyl (B1604629) group and amine substituents would significantly influence these orbitals. The amino group at the N1 position and the benzylamino group at the C2 position are expected to act as electron-donating groups, raising the HOMO energy and potentially reducing the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Benzimidazole Derivatives (Note: This data is illustrative, based on published values for similar structures, not the specific title compound.)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 1-benzyl-2-phenyl-benzimidazole (A1) | -5.48 | -1.97 | 3.51 | biointerfaceresearch.comresearchgate.net |

| 1-benzyl-2-(p-tolyl)-benzimidazole | -5.87 | -1.12 | 4.75 | nih.gov |

This is an interactive table. Click on the headers to sort.

For N2-benzyl-1H-benzimidazole-1,2-diamine, the presence of multiple nitrogen atoms and aromatic systems suggests a molecule with significant potential for both electrophilic and nucleophilic interactions. The amino groups would enhance its nucleophilicity. DFT calculations on similar structures confirm that substitutions on the benzimidazole core heavily influence these descriptors, tailoring the molecule's reactivity for specific applications. biointerfaceresearch.comresearchgate.net

Table 2: Calculated Global Reactivity Descriptors for an Analogous Benzimidazole Derivative (1-benzyl-2-phenyl-benzimidazole) (Note: This data is illustrative and based on a published study.)

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.755 |

| Electronegativity (χ) | 3.725 |

| Electrophilicity Index (ω) | 3.96 |

| Chemical Potential (μ) | -3.725 |

Source: biointerfaceresearch.comresearchgate.net

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and electronic absorption spectra (UV-Vis). By calculating the vibrational frequencies and electronic transition energies, researchers can assign experimental spectral bands to specific molecular motions and electronic excitations. nih.gov For benzimidazole derivatives, theoretical calculations have shown excellent agreement with experimental FT-IR and UV-Vis spectra, aiding in the structural confirmation of newly synthesized compounds. nih.govmdpi.com

Mechanistic Pathway Investigations via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. For benzimidazoles, this includes studying their synthesis and their mechanism of action when interacting with biological targets. nih.gov For instance, docking studies on N-benzyl-1H-benzimidazol-2-amine derivatives have been used to understand how they bind to the active site of enzymes like Leishmania mexicana arginase. nih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity. nih.gov It is plausible that N2-benzyl-1H-benzimidazole-1,2-diamine would be investigated similarly to understand its potential as a therapeutic agent by identifying its binding modes within protein targets.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

While DFT provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying how a molecule like N2-benzyl-1H-benzimidazole-1,2-diamine interacts with its environment, such as a solvent or a biological membrane. semanticscholar.orgacs.org Studies on related benzimidazole derivatives have used MD to explore their permeability across cell membranes, showing how they aggregate and potentially disrupt the membrane, which can be a mechanism for cytotoxicity. semanticscholar.org These simulations can predict the stability of ligand-protein complexes over time, complementing the initial insights from molecular docking.

Prediction of Non-Linear Optical (NLO) Properties

Benzimidazole derivatives are of interest in materials science for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govresearchgate.net Computational methods, particularly DFT, can predict NLO properties like the first-order hyperpolarizability (β), a measure of a molecule's ability to generate second-harmonic light. nih.govresearchgate.net Studies on 1,2-disubstituted benzimidazoles have shown that their NLO response is highly dependent on the nature and substitution pattern of electron-donating and electron-accepting groups. nih.govnih.gov The structure of N2-benzyl-1H-benzimidazole-1,2-diamine, featuring donor groups on a conjugated system, suggests it could be a candidate for NLO applications, a hypothesis that can be efficiently tested using computational models. biointerfaceresearch.comresearchgate.net

Ligand-Interaction Studies through Computational Approaches (e.g., coordination with metal centers)

The benzimidazole scaffold is well-known for its ability to coordinate with a wide range of transition metal ions, typically through the nitrogen atoms of the imidazole (B134444) ring. nih.govjocpr.comresearchgate.net Computational studies on related benzimidazole derivatives often explore parameters such as optimized molecular geometry, bond lengths and angles upon coordination, electronic properties like HOMO-LUMO energy gaps, and the nature of the metal-ligand bond. nih.govbiointerfaceresearch.comresearchgate.netnih.govbiointerfaceresearch.com These studies are crucial for understanding the stability, reactivity, and potential applications of the resulting metal complexes in areas like catalysis and medicinal chemistry. nih.govnih.gov

For instance, research on similar structures, such as 1-benzyl-1H-benzimidazole and other N-substituted or 2-substituted benzimidazoles, has provided insights into their coordination behavior. scispace.comresearchgate.netnih.gov These studies often involve DFT calculations to predict the most stable geometries of the metal complexes and to analyze the electronic charge distribution. researchgate.netnih.govresearchgate.net

However, without specific research on N2-benzyl-1H-benzimidazole-1,2-diamine, it is not possible to provide detailed research findings or data tables concerning its coordination with metal centers. The presence of the additional diamine functional group at the 1 and 2 positions of the benzimidazole ring suggests a potentially rich and versatile coordination chemistry that remains to be explored and documented in the scientific literature.

Coordination Chemistry and Materials Science Applications

N²-benzyl-1H-benzimidazole-1,2-diamine as a Ligand Precursor for Metal Complexes

The structure of N2-benzyl-1H-benzimidazole-1,2-diamine, featuring nitrogen donors at the 1 and 2 positions, allows it to act as a versatile chelating ligand for a variety of transition metal ions. nih.gov The presence of the N-benzyl group introduces significant steric bulk and electronic modifications compared to simpler benzimidazole (B57391) ligands, influencing the formation and properties of its coordination compounds.

The synthesis of metal complexes using benzimidazole-based ligands is a well-established area of coordination chemistry. nih.gov Novel metal-organic coordination compounds derived from N2-benzyl-1H-benzimidazole-1,2-diamine are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.

The general synthetic approach involves the reaction of a benzimidazole derivative with a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) or dimethylformamide (DMF). nih.gov For instance, copper(II) and zinc(II) complexes have been successfully prepared from various benzimidazole derivatives. nih.govijarsct.co.in The synthesis often results in complexes with a 2:1 ligand-to-metal ratio, although 1:1 ratios are also common, sometimes incorporating other co-ligands. nih.govmdpi.com The reaction conditions, including temperature and solvent, can be optimized to control the stoichiometry and final structure of the coordination compound. researchgate.net

| Ligand Type | Metal Salt | Solvent | Resulting Complex Type | Reference |

|---|---|---|---|---|

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Cu(CH₃COO)₂·H₂O | Ethanol | [Cu(Ligand)₂] | nih.gov |

| 2-(1H-benzimidazol-2-yl)-phenol derivatives | Zn(CH₃COO)₂·4H₂O | Ethanol | [Zn(Ligand)₂] | nih.gov |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co, Ni, Cu, Zn, Cd (anodes) | Acetonitrile (B52724)/Methanol | Homoleptic [ML] and Heteroleptic [MLL'] | rsc.org |

| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | Co(II) and Cu(II) salts | Not Specified | 2:1 and 1:1:1 (with 1,10-phen) complexes | nih.gov |

The synthesis of the N2-benzyl-1H-benzimidazole-1,2-diamine ligand itself can be approached through methods like the condensation of o-phenylenediamine (B120857) derivatives with appropriate reagents. nih.govnih.gov The specific placement of the benzyl (B1604629) group on the exocyclic amine at the C2 position is a critical design element for tuning the ligand's properties.

The structure of the N2-benzyl-1H-benzimidazole-1,2-diamine ligand profoundly influences the resulting metal complexes' geometry and electronic characteristics. The key structural features are the benzimidazole core, the two nitrogen donor atoms, and the N-benzyl substituent.

Coordination Geometry: The bidentate nature of the diamine allows for the formation of a stable five-membered chelate ring with a metal ion. The steric hindrance from the bulky benzyl group can significantly affect the coordination geometry around the metal center. researchgate.net It can prevent the formation of highly symmetric structures and may lead to distorted tetrahedral or square planar geometries for four-coordinate complexes, or penta- and hexa-coordinated environments in the presence of other ligands or solvent molecules. rsc.org In some cases, the steric bulk can favor the formation of dimeric or polymeric structures where ligands bridge multiple metal centers. rsc.org

Electronic Properties: The electronic nature of the substituents on the benzimidazole ring directly modulates the ligand's donor strength and the electronic environment of the metal center. nih.gov The benzyl group, while primarily sterically influential, also acts as a weak electron-donating group. This can increase the electron density on the coordinating nitrogen atoms, potentially strengthening the metal-ligand bond and affecting the redox potential of the metal ion. researchgate.net Conversely, introducing electron-withdrawing groups elsewhere on the benzimidazole ring can weaken the donor capacity of the ligand. nih.gov Spectroscopic studies, such as FT-IR and NMR, are crucial for probing these electronic effects. For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation confirms the coordination of the imidazole (B134444) nitrogen. nih.govmdpi.com

Catalytic Applications of Metal Complexes Derived from N2-benzyl-1H-benzimidazole-1,2-diamine

Metal complexes featuring benzimidazole-based ligands are recognized for their significant catalytic activity in a range of organic reactions. researchgate.netnih.gov The stability and tunable nature of these complexes make them effective catalysts.

Palladium complexes containing N-donor benzimidazole ligands have proven to be particularly effective catalysts for C-C cross-coupling reactions, which are fundamental in synthetic chemistry. researchgate.net

Cross-Coupling Reactions: Palladium-benzimidazole complexes are active in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. researchgate.net For instance, an imidazolium-tagged (N-N)Pd(II) complex has shown high efficiency in the Suzuki-Miyaura coupling of arylboronic acids with aryl halides, producing unsymmetrical biaryls in moderate to high yields. lookchem.com The use of N-heterocyclic carbene (NHC) precursors based on benzimidazolium salts has also led to highly stable and active palladium catalysts for the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides. mdpi.com The N-benzyl substituent can play a role in tuning the catalyst's solubility and stability.

Polymerization Reactions: While less common than their application in cross-coupling, metal complexes of benzimidazole derivatives have been noted for their potential in polymerization reactions. nih.govlookchem.com The precise control over the metal's coordination environment afforded by the ligand is essential for governing the polymerization process.

| Reaction Type | Catalyst Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Benzene (B151609) benzimidazole Pd(II) metallacycle | Aryl bromides and arylboronic acids | Effective catalysis in MeOH at room temperature. | researchgate.net |

| Suzuki-Miyaura | Imidazolium-tagged (N-N)Pd(II) complex | Aryl halides and arylboronic acids | Recyclable catalyst with high activity in aqueous media. | lookchem.com |

| Suzuki-Miyaura | Pd-NHC from xylyl-linked bis-benzimidazolium salts | Aryl chlorides and arylboronic acids | Highly efficient for coupling unreactive aryl chlorides. | mdpi.com |

| Heck Coupling | Pd-NHC from benzimidazole-functionalized imidazolium | Aryl halides and alkenes | Active catalyst for C-C bond formation. | researchgate.netresearchgate.net |

The mechanism of catalysis by these complexes generally follows established pathways for cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The benzimidazole ligand plays a crucial role as a supporting spectator ligand, stabilizing the palladium center in its various oxidation states (Pd(0) and Pd(II)) throughout the catalytic cycle.

Advanced Material Applications (excluding biological)

Beyond catalysis, metal complexes derived from benzimidazole ligands are valuable building blocks for advanced materials due to their structural rigidity and versatile coordination modes. researchgate.net

The ability of benzimidazole derivatives to participate in both metal coordination and π-π stacking interactions makes them ideal for constructing supramolecular structures. researchgate.net These include discrete coordination complexes, metal-coordination polymers, and highly ordered metal-organic frameworks (MOFs). nih.govresearchgate.net The N2-benzyl-1H-benzimidazole-1,2-diamine ligand is particularly suited for this purpose, with the benzimidazole core providing a rigid linker and the benzyl group facilitating hydrophobic and π-stacking interactions that can direct the self-assembly process. researchgate.net

These materials have potential applications in various fields:

Sensing: Anion receptors based on benzimidazole derivatives have been developed as colorimetric and fluorescent sensors. researchgate.net

Photoluminescence: The incorporation of benzimidazole ligands into metal complexes can lead to materials with interesting photoluminescent properties. researchgate.net

Magnetic Materials: Bidentate pyridyl-benzimidazole ligands have been used to create magnetically bistable cobalt(II) and iron(II) complexes that exhibit spin-crossover (SCO) behavior, making them candidates for molecular switches and data storage devices. rsc.org

The specific structure of N2-benzyl-1H-benzimidazole-1,2-diamine offers a tailored approach to designing multifunctional materials where the coordination chemistry dictates the framework and the organic periphery controls the intermolecular interactions and ultimate properties.

Exploration in Functional Materials (e.g., Charge Transport, Optoelectronics)

The exploration of benzimidazole derivatives in functional materials has revealed their potential for charge transport and optoelectronic applications. The inherent aromaticity and the presence of heteroatoms in the benzimidazole core provide a foundation for designing materials with tailored electronic properties.

Substituted benzimidazoles have been investigated for their charge transport capabilities. For instance, two-dimensional perovskites incorporating benzimidazolium cations have been studied to understand the charge carrier transport mechanism. In a study on benzimidazolium tin iodide perovskite ((Bn)2SnI4), a charge carrier mobility of up to 17 cm² V⁻¹ s⁻¹ was observed at low temperatures, indicating a band-like transport mechanism at the nanoscopic level. rsc.org This suggests that the benzimidazole moiety can facilitate efficient charge transport, a crucial characteristic for applications in field-effect transistors (FETs) and other electronic devices. The study highlighted that the symmetric hydrogen bonding between the benzimidazolium cation and the inorganic layers contributes to a regular crystal structure, which is beneficial for charge mobility. rsc.org

Furthermore, the optoelectronic properties of benzimidazole derivatives are an active area of research. A series of 1-alkyl-2-substituted benzimidazoles have been synthesized and shown to emit blue light with high fluorescence quantum yields (0.43 to 0.92) in solution. researchgate.net This fluorescence is attributed to the π-conjugated system of the benzimidazole core, and the emission properties can be tuned by modifying the substituents. Such materials are promising for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Theoretical calculations using density functional theory (DFT) have been employed to understand the relationship between the molecular structure and the observed optical properties of these compounds. researchgate.net

Table 1: Optoelectronic and Charge Transport Properties of Related Benzimidazole Derivatives

| Compound/Material | Property | Value | Application | Source |

| Benzimidazolium Tin Iodide Perovskite ((Bn)2SnI4) | Charge Carrier Mobility | Up to 17 cm² V⁻¹ s⁻¹ | Field-Effect Transistors | rsc.org |

| 1-Alkyl-2-substituted Benzimidazoles | Fluorescence Quantum Yield | 0.43 - 0.92 | Organic Light-Emitting Diodes | researchgate.net |

| 1-Alkyl-2-substituted Benzimidazoles | Emission Wavelength | 380 - 440 nm (Violet-Blue) | Organic Light-Emitting Diodes | researchgate.net |

This table presents data for related benzimidazole compounds to infer the potential properties of N2-benzyl-1H-benzimidazole-1,2-diamine due to a lack of direct experimental data.

Integration into Polymer Matrices or Composite Materials

The integration of functional organic molecules into polymer matrices or the creation of composite materials is a common strategy to enhance the properties of the resulting material, combining the processability of polymers with the specific functions of the organic compound. Benzimidazole derivatives, including N2-benzyl-1H-benzimidazole-1,2-diamine, possess characteristics that make them suitable for such applications.

The benzimidazole scaffold is known for its thermal stability and chemical resistance, which are desirable properties for components in composite materials. The presence of the amine groups in N2-benzyl-1H-benzimidazole-1,2-diamine offers potential sites for covalent bonding with a polymer matrix. This could be achieved through reactions with polymers containing functional groups such as epoxides, carboxylic acids, or isocyanates, leading to a composite material with enhanced thermal and mechanical properties.

Furthermore, the incorporation of benzimidazole-based molecules can impart specific functionalities to the polymer. For instance, if N2-benzyl-1H-benzimidazole-1,2-diamine exhibits desirable optical or charge-transport properties, its dispersion within a polymer matrix could lead to the development of flexible electronic or optoelectronic devices. The benzyl group may also enhance the compatibility of the molecule with certain aromatic polymers, facilitating a more uniform dispersion.

While specific studies on the integration of N2-benzyl-1H-benzimidazole-1,2-diamine into polymer matrices are not found in the reviewed literature, the general principles of composite material design and the known properties of benzimidazoles suggest that this is a viable area for future research. The development of such composites could lead to materials with applications in areas such as protective coatings, high-performance plastics, and flexible electronics.

Future Research Directions and Methodological Advancements

Development of Novel and More Efficient Synthetic Pathways

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with aldehydes or carboxylic acids. mdpi.com Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to N2-benzyl-1H-benzimidazole-1,2-diamine and its analogues.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. mdpi.comnih.gov The application of microwave irradiation to the condensation of a suitably substituted o-phenylenediamine (B120857) with a benzyl-containing reactant could offer a rapid and efficient pathway to the target molecule. mdpi.com

Green Catalysis: The use of environmentally benign and recyclable catalysts is a major trend in modern chemistry. mdpi.com Catalysts like erbium(III) triflate (Er(OTf)3), zinc-based boron nitride (Zn-BNT), and various nanoparticles have shown great promise in synthesizing benzimidazole derivatives under mild or solvent-free conditions. mdpi.comnih.gov For instance, a one-pot reaction using an Er(OTf)3 catalyst could provide an efficient and eco-friendly route. mdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for N2-benzyl-1H-benzimidazole-1,2-diamine would be a significant step towards its large-scale production for potential industrial applications.

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple starting materials react in a single step to form the complex target molecule is highly desirable for efficiency. A one-pot synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives has been demonstrated, providing a template for developing similar efficient strategies. nih.gov

| Synthetic Approach | Potential Advantages | Key Catalyst/Condition | Relevant Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields | Microwave Irradiation | Reaction times can be cut from 6–12 hours to 10–15 minutes with excellent yields (90-99%). nih.gov |

| Green Catalysis | Eco-friendly, recyclable catalysts, mild conditions | Er(OTf)3, Zn-BNT, Zeolites | Er(OTf)3 has been used for efficient synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. mdpi.com |

| Flow Chemistry | High precision, scalability, improved safety | Continuous Flow Reactor | Enables fine-tuning of reaction conditions for optimal output. |

| Multi-Component Reactions | High efficiency, reduced waste, step economy | One-pot setup | Efficient protocols for N,2,6-trisubstituted derivatives have been established. nih.gov |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

To optimize the novel synthetic pathways mentioned above, a detailed understanding of the reaction mechanisms, kinetics, and intermediate species is crucial. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are invaluable for this purpose. While standard techniques like FTIR and NMR are used for final product characterization, their application for real-time monitoring is a key area of advancement. uitm.edu.myresearchgate.netomu.edu.tr

Future research could employ:

In-situ NMR and FT-IR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products in real-time. This data is vital for identifying reaction bottlenecks, elucidating mechanistic pathways, and optimizing conditions like temperature and catalyst loading for maximum efficiency.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or solid phases and can provide complementary information to FT-IR, especially for tracking changes in the molecular framework and identifying catalytic species.

By applying these techniques, researchers can move beyond simple endpoint analysis to a fully realized, dynamically-controlled synthesis of N2-benzyl-1H-benzimidazole-1,2-diamine.

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

For N2-benzyl-1H-benzimidazole-1,2-diamine, AI can be leveraged in several ways:

Retrosynthesis Prediction: AI models trained on extensive reaction databases can propose multiple viable synthetic routes to the target molecule, including novel pathways that a human chemist might not consider. chemrxiv.orgacs.org This accelerates the design of efficient syntheses.

Reaction Optimization: Supervised ML models can predict reaction yields and identify optimal conditions (e.g., catalyst, solvent, temperature) by learning from existing experimental data, thereby reducing the number of experiments needed for optimization. acs.org

De Novo Design: Generative AI models can design entirely new derivatives of N2-benzyl-1H-benzimidazole-1,2-diamine with specific, desired properties. nih.gov By defining target parameters (e.g., for materials science applications), the AI can generate structures optimized for that function, which can then be synthesized and tested. The successful application of AI is, however, dependent on the quality and diversity of the underlying training data. cas.org

Exploration of N^2^-benzyl-1H-benzimidazole-1,2-diamine as a Scaffold for Undiscovered Chemical Reactivity

The benzimidazole ring is well-established as a "privileged scaffold" due to its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable it to bind effectively to macromolecules. nih.gov While much of the focus has been on its role in medicinal chemistry, this inherent reactivity can be exploited for other chemical transformations.

The N2-benzyl-1H-benzimidazole-1,2-diamine structure is particularly ripe for exploration:

The 1,2-Diamine Moiety: This feature is a potent nucleophilic group, making it an ideal starting point for a wide range of reactions. Future research could explore its use in:

Condensation Reactions: Reacting the diamine with various dicarbonyl compounds to create novel, complex heterocyclic systems.

Cyclization Reactions: Using the diamine as a building block for creating new fused-ring structures with unique electronic and steric properties.

Ligand Synthesis: The two nitrogen atoms can act as a bidentate chelate, forming stable complexes with various metals for applications in catalysis or materials science.

By treating the N2-benzyl-1H-benzimidazole-1,2-diamine core not just as a static molecule but as a versatile chemical scaffold, new avenues of synthetic chemistry can be opened.

Expanding Applications in Non-Biological Materials Science and Chemical Processes

While benzimidazole derivatives are heavily researched for biological applications, their robust structure and electronic properties make them excellent candidates for advanced materials and industrial processes. nih.gov Future work on N2-benzyl-1H-benzimidazole-1,2-diamine should extend beyond the biological realm.

Potential areas of application include:

Corrosion Inhibitors: Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys in aggressive acidic or saline environments. nih.govresearchgate.netbohrium.comnih.gov The heteroatoms in the benzimidazole ring can adsorb onto the metal surface, forming a protective film. uitm.edu.my The specific structure of N2-benzyl-1H-benzimidazole-1,2-diamine could offer enhanced protection for mild steel or copper. bohrium.com

Organic Light-Emitting Diodes (OLEDs): The strong electron-withdrawing nature of the benzimidazole core makes its derivatives suitable as emitters, hosts, or electron-transporting materials in OLEDs. tandfonline.comacs.org Specifically, benzimidazole derivatives have been incorporated into novel blue light emitters. nih.govnsf.gov The N2-benzyl-1H-benzimidazole-1,2-diamine scaffold could be functionalized to tune its photophysical properties for use in next-generation displays and lighting.

High-Performance Polymers: The diamine functionality presents an opportunity for using the molecule as a monomer in polymerization reactions. It could be reacted with dianhydrides or diacyl chlorides to create novel polyimides or polyamides with high thermal stability and specific electronic properties derived from the benzimidazole core.

Semiconductors: Certain benzimidazole derivatives have been shown to exhibit n-type semiconducting behavior in organic field-effect transistors (OFETs). researchgate.net Further investigation into the charge transport properties of N2-benzyl-1H-benzimidazole-1,2-diamine and its polymers could lead to new electronic materials.

By exploring these non-biological avenues, the utility of this versatile compound can be significantly broadened, unlocking new technological applications.

Q & A

Q. What are the standard synthetic routes for N²-benzyl-1H-benzimidazole-1,2-diamine, and how do reaction conditions influence product formation?

The compound is typically synthesized via condensation of o-phenylenediamine with substituted acids or acyl chlorides. For example, m-toluic acid reacts with o-phenylenediamine in polyphosphoric acid and toluene to yield benzimidazoles, while acyl chlorides favor amide intermediates under milder conditions. Key factors include:

- Leaving groups : Acyl chlorides (e.g., m-toluoyl chloride) promote amide formation due to their reactivity .

- Temperature and protonating agents : High temperatures and excess protonating agents (e.g., polyphosphoric acid) drive cyclization to benzimidazoles .

- Solvent selection : Polar aprotic solvents (e.g., pyridine) stabilize intermediates, while non-polar solvents favor cyclization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing N²-benzyl-1H-benzimidazole derivatives?

- IR spectroscopy : Identifies characteristic N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR (¹H/¹³C) : Aromatic protons (δ 6.5–8.5 ppm) and benzylic CH₂ (δ 4.5–5.0 ppm) confirm substitution patterns .

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for exact mass verification) .

Q. How can researchers design initial biological activity assays for benzimidazole derivatives?

- Antimicrobial screening : Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Antiparasitic studies : Employ brine shrimp lethality assays (Artemia salina) for toxicity profiling .

- DNA interaction assays : Agarose gel electrophoresis evaluates compound-induced DNA cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in benzimidazole synthesis?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example:

- HOMO localization on the diamine nitrogen guides nucleophilic attack on carbonyl groups .

- LUMO energy of acyl chlorides correlates with electrophilicity, favoring amide bond formation . Software like Gaussian or ORCA is used for optimization and transition-state analysis .

Q. What crystallographic strategies resolve challenges in determining the structure of N²-benzyl-1H-benzimidazole derivatives?

- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) minimizes disorder .

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., N-H···O interactions) .

- Twinned data : SHELXPRO handles twinning via HKLF5 format and pseudo-merohedral corrections .

Q. How do reaction conditions lead to contradictory outcomes (e.g., amide vs. benzimidazole formation)?

Competing pathways arise from:

- Leaving group ability : Acyl chlorides (good leaving groups) favor amides, while carboxylic acids require strong acid catalysts (e.g., PPA) for cyclization .

- Kinetic vs. thermodynamic control : Low temperatures stabilize amide intermediates, whereas prolonged heating drives benzimidazole formation .

- pH effects : Excess protons promote diamine protonation, accelerating intramolecular cyclization .

Q. What novel methodologies enable the synthesis of N-thiomethyl or Schiff base derivatives of benzimidazoles?

- Multicomponent reactions : Base-promoted coupling of o-phenylenediamine, aldehydes, and thiourea yields N-thiomethyl derivatives .

- Mannich reactions : Condensation with secondary amines (e.g., morpholine) introduces aminomethyl groups at the N¹ position .

- Schiff base formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) under reflux produces imine-linked derivatives for coordination chemistry .

Methodological Considerations

- Synthetic troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots in ice-cold water to isolate intermediates .

- Crystallization : Use slow evaporation (CHCl₃/MeOH) for single-crystal growth. Add a seed crystal if nucleation is erratic .

- Data validation : Cross-reference crystallographic data (CCDC codes 1013218/1014054) for bond-length/angle consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products